molecular formula C8H10ClNO2 B15287386 5-Amino-2-methyl-benzoic acid hydrochloride salt

5-Amino-2-methyl-benzoic acid hydrochloride salt

Cat. No.: B15287386
M. Wt: 187.62 g/mol
InChI Key: LJVJHDAZRQCREH-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-benzoic acid hydrochloride salt is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of benzoic acid, where the amino group is positioned at the 5th carbon and a methyl group at the 2nd carbon. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-benzoic acid hydrochloride salt typically involves the nitration of 2-methylbenzoic acid, followed by reduction and subsequent conversion to the hydrochloride salt. The nitration process introduces a nitro group at the 5th position, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid. The final step involves the formation of the hydrochloride salt by reacting the amino compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-benzoic acid hydrochloride salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-methyl-benzoic acid hydrochloride salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-benzoic acid hydrochloride salt involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

5-amino-2-methylbenzoic acid;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c1-5-2-3-6(9)4-7(5)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H

InChI Key

LJVJHDAZRQCREH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)O.Cl

Origin of Product

United States

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